4-Phenylphthalazin-1(2H)-one

ENPP1 STING Cancer Immunotherapy

4-Phenylphthalazin-1(2H)-one is the archetypal unsubstituted phthalazinone core—the essential 'zero point' reference for SAR/QSAR investigations of PARP inhibitors and ENPP1 modulators. With a documented ENPP1 IC50 of 5.5 µM, it provides a quantitative baseline to deconvolute scaffold activity from substituent effects. Substituting this core with a pre-functionalized analog introduces confounding variables that irreversibly compromise data integrity. It also serves as an ideal negative control in PARP inhibitor cellular assays (no significant PARP-1 inhibition) and as a versatile synthetic intermediate for derivative library generation via N-alkylation or cross-coupling.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 5004-45-5
Cat. No. B1330090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylphthalazin-1(2H)-one
CAS5004-45-5
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32
InChIInChI=1S/C14H10N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17)
InChIKeyXCJLBNVENUPHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylphthalazin-1(2H)-one (CAS 5004-45-5) – Core Phthalazinone Scaffold for PARP-1 and ENPP1 Inhibitor Development


4-Phenylphthalazin-1(2H)-one is the archetypal, unsubstituted phthalazinone scaffold that serves as the foundational core for a broad class of poly(ADP-ribose) polymerase (PARP) inhibitors and ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) modulators [1]. As a minimal structural motif, this compound provides an essential baseline for structure-activity relationship (SAR) studies, enabling researchers to quantify the impact of specific substitutions on target engagement [2]. Its well-defined chemical identity and availability as a high-purity analytical standard make it a critical starting material for the rational design and synthesis of novel derivatives aimed at improved potency, selectivity, or pharmacokinetic properties .

Procurement Risks: Why Substituting the Unsubstituted 4-Phenylphthalazin-1(2H)-one Scaffold with Functionalized Analogs Compromises SAR Studies and Synthetic Control


Generic substitution of 4-phenylphthalazin-1(2H)-one with a more complex, substituted phthalazinone derivative is a critical failure point in medicinal chemistry and chemical biology research. The unsubstituted scaffold serves as the essential 'zero point' in quantitative structure-activity relationship (QSAR) and SAR investigations [1]. Replacing it with an analog that already bears a functional group (e.g., a benzyl, carboxamide, or sulfonamide moiety) introduces confounding variables, making it impossible to deconvolute the contribution of the core heterocycle from that of the appended substituent [2]. Furthermore, the compound is specifically identified as a key starting material and reference standard in patent literature for the development of next-generation ENPP1 and PARP inhibitors, underscoring that its value lies in its structural simplicity and defined reactivity [3].

Quantitative Differentiation of 4-Phenylphthalazin-1(2H)-one: Benchmarking Potency, Selectivity, and Chemical Identity Against Closest Analogs


ENPP1 Inhibitory Potency: 4-Phenylphthalazin-1(2H)-one as a 5.5 µM Baseline Scaffold Compared to Optimized Analog 29f (IC50 = 68 nM)

4-Phenylphthalazin-1(2H)-one was disclosed as Compound 1 in a patent covering novel ENPP1 inhibitors. Its inhibitory activity against ENPP1 was quantified with an IC50 of 5.50E+3 nM (5.5 µM). This value establishes the minimal, unoptimized activity of the core phthalazinone scaffold. In contrast, a structurally optimized analog from the same patent family, designated '29f', achieves an IC50 of 68 nM against the same target, demonstrating a greater than 80-fold improvement in potency [2]. This comparison confirms that 4-phenylphthalazin-1(2H)-one provides the ideal low-potency baseline necessary to validate the SAR gains achieved through medicinal chemistry efforts.

ENPP1 STING Cancer Immunotherapy

Selectivity Profiling: Differentiating the PARP-1 Inhibitory Profile of the Parent Scaffold from Potent Derivatives Like DLC-1-6 (IC50 < 0.2 nM)

While 4-phenylphthalazin-1(2H)-one forms the core of potent PARP-1 inhibitors like olaparib, the unsubstituted scaffold itself exhibits weak or negligible inhibitory activity against PARP-1 [1]. This is a crucial differentiation point. Advanced derivatives, such as DLC-1-6, achieve IC50 values of < 0.2 nM against PARP-1, which is significantly more potent than the clinical reference olaparib [2]. The lack of intrinsic PARP-1 activity in the parent compound is a highly desirable characteristic for projects focused on orthogonal targets (e.g., ENPP1) or for use as a negative control in PARP-related assays. It ensures that any observed activity in a novel derivative can be confidently attributed to the designed modifications rather than the core structure.

PARP-1 Selectivity DNA Repair

Chemical Identity and Purity as a Reference Standard: Verifiable Analytical Data for 4-Phenylphthalazin-1(2H)-one Compared to Substituted Impurities

4-Phenylphthalazin-1(2H)-one is supplied with verified analytical data, including a defined molecular weight (222.24 g/mol), InChI Key (XCJLBNVENUPHEA-UHFFFAOYSA-N), and specified purity (e.g., 95-99%) . This is in contrast to more complex phthalazinone derivatives, such as the olaparib impurity 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (CAS 763113-06-0), which are often supplied as part of mixtures or with less rigorous analytical characterization . The availability of 4-phenylphthalazin-1(2H)-one as a high-purity solid with a full analytical data package makes it suitable as a primary reference standard for HPLC method development, quantitative NMR (qNMR), and for ensuring the quality of subsequent synthetic steps.

Analytical Standard QC/QA Synthetic Intermediate

Procurement-Guided Applications for 4-Phenylphthalazin-1(2H)-one: From Baseline SAR to Method Development


Establishing a Basline in Structure-Activity Relationship (SAR) Studies

The primary application for 4-phenylphthalazin-1(2H)-one is as a foundational reference compound in SAR and QSAR studies. Its documented IC50 of 5.5 µM against ENPP1 provides a quantitative benchmark for evaluating the potency gains achieved by subsequent chemical modifications [1]. Researchers developing novel ENPP1 or PARP inhibitors can use this compound to establish the intrinsic activity of the phthalazinone core, allowing for a clean interpretation of how substituents influence target engagement [2].

Use as a PARP-Inactive Control in Cellular Assays

For studies investigating the cellular effects of potent PARP inhibitors like olaparib or talazoparib, 4-phenylphthalazin-1(2H)-one serves as an ideal negative control. Its lack of significant PARP-1 inhibitory activity ensures that any observed phenotype (e.g., changes in DNA damage response, cell cycle arrest, or apoptosis) can be confidently attributed to the test compound's on-target PARP inhibition rather than a general effect of the phthalazinone scaffold [1]. This is particularly important in experiments where high concentrations of test compounds are used.

Analytical Method Development and Quality Control

The compound's well-defined analytical properties, including its InChI Key and molecular weight, make it an excellent candidate for use as a reference standard in analytical chemistry. It can be employed to develop and validate HPLC or LC-MS methods for detecting phthalazinone-related substances, including process impurities in the synthesis of more complex drug candidates like olaparib [1]. Its high purity grade (e.g., ≥98%) as offered by reputable vendors meets the stringent requirements for quantitative analysis.

Synthetic Intermediate for Diversified Phthalazinone Libraries

As an unsubstituted core, 4-phenylphthalazin-1(2H)-one is a versatile synthetic intermediate. It is a key starting material for generating diverse libraries of phthalazinone derivatives through N-alkylation, amidation, or palladium-catalyzed cross-coupling reactions [1]. Its use in patent literature for generating novel ENPP1 inhibitors underscores its value as a building block for creating intellectual property [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylphthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.